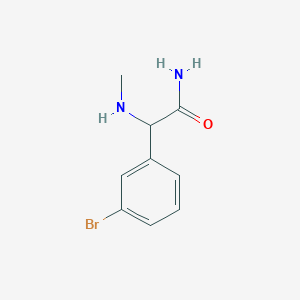

2-(3-Bromophenyl)-2-(methylamino)acetamide

Description

Background and Significance

The compound 2-(3-Bromophenyl)-2-(methylamino)acetamide occupies a significant position within the realm of synthetic organic chemistry, particularly in the development of bioactive molecules and pharmaceutical intermediates. This compound represents a sophisticated molecular architecture that combines multiple functional groups, each contributing distinct chemical properties to the overall molecular behavior. The presence of a bromine atom at the meta position of the phenyl ring introduces electron-withdrawing characteristics that significantly influence the compound's reactivity patterns and electronic distribution throughout the molecular framework.

The structural complexity of this compound arises from its unique combination of aromatic halogenation, secondary amine functionality, and amide linkage. The bromine substituent at the third position of the phenyl ring creates a specific electronic environment that affects both the aromatic system's reactivity and the overall molecular polarity. Meanwhile, the methylamino group attached to the central carbon atom introduces basicity and hydrogen bonding capabilities that can significantly influence the compound's interactions with biological targets and other chemical entities.

The acetamide moiety serves as a crucial structural element that provides both hydrogen bond donor and acceptor sites, enhancing the compound's potential for intermolecular interactions. This functional group arrangement is particularly significant in medicinal chemistry applications, where the balance between lipophilicity and hydrophilicity often determines biological activity and pharmacokinetic properties. The compound's molecular weight of 243.10 grams per mole places it within an optimal range for drug-like properties, following established guidelines for pharmaceutical compounds.

Research into similar bromophenyl-containing acetamide derivatives has demonstrated their importance in various therapeutic areas, including antimicrobial agents, anticancer compounds, and enzyme inhibitors. The specific positioning of the bromine atom and the methylamino substituent in this compound creates unique steric and electronic environments that may result in distinct biological activities compared to other related compounds.

Historical Context of Phenylacetamide Derivatives

The historical development of phenylacetamide derivatives traces back to the late 19th century with the discovery and medical application of acetanilide, also known as N-phenylacetamide. Acetanilide was introduced into medical practice in 1886 under the trade name Antifebrin by researchers A. Cahn and P. Hepp, marking it as one of the first aniline derivatives found to possess both analgesic and antipyretic properties. This groundbreaking discovery established the foundation for subsequent research into phenylacetamide-based compounds and their therapeutic potential.

The early success of acetanilide as a fever-reducing agent led to extensive investigation of related compounds, though concerns about toxic side effects, particularly methemoglobinemia and cyanosis, prompted researchers to explore structural modifications that could maintain therapeutic efficacy while reducing adverse effects. This historical challenge drove the systematic exploration of various substitution patterns on both the phenyl ring and the acetamide portion of the molecule, ultimately leading to the development of safer alternatives such as paracetamol (acetaminophen).

The evolution of phenylacetamide chemistry gained significant momentum during the mid-20th century as researchers began to understand the relationship between molecular structure and biological activity. Studies revealed that acetanilide was primarily metabolized to paracetamol in the human body, and it was this metabolite that was responsible for the observed analgesic and antipyretic properties. This discovery highlighted the importance of metabolic considerations in drug design and emphasized the need for systematic structure-activity relationship studies.

Throughout the latter half of the 20th century, phenylacetamide derivatives found diverse applications beyond their original pharmaceutical uses. These compounds became important intermediates in the synthesis of dyes, rubber accelerators, and agricultural chemicals. The versatility of the phenylacetamide scaffold made it an attractive starting point for developing compounds with varied biological and industrial applications.

Recent decades have witnessed a renaissance in phenylacetamide research, driven by advances in synthetic methodology and computational chemistry. Modern studies have demonstrated that specific substitution patterns on the phenyl ring can dramatically alter the biological activity profile of these compounds. Research has shown that phenylacetamide derivatives containing thiazole moieties exhibit promising antibacterial activities against various pathogens, with some compounds showing superior efficacy compared to established antimicrobial agents.

The development of this compound represents a continuation of this historical progression, incorporating lessons learned from decades of research into optimal substitution patterns and functional group modifications. The compound's unique structural features reflect modern understanding of how halogen substitution and amino group modifications can be strategically employed to achieve desired chemical and biological properties.

Overview of Bromophenyl-containing Compounds in Chemical Research

Bromophenyl-containing compounds have emerged as a significant class of organic molecules in contemporary chemical research, primarily due to the unique properties imparted by bromine substitution on aromatic systems. The presence of bromine atoms in organic molecules introduces several advantageous characteristics, including enhanced reactivity in cross-coupling reactions, modified electronic properties, and altered biological activity profiles. These properties have made bromophenyl derivatives valuable building blocks in synthetic organic chemistry and pharmaceutical development.

The electron-withdrawing nature of bromine significantly influences the electronic distribution within aromatic systems, creating regions of altered electron density that can affect both chemical reactivity and biological interactions. In the context of phenylacetamide derivatives, bromine substitution at different positions on the phenyl ring can lead to dramatically different properties. The meta position, as seen in this compound, provides a balance between electronic effects and steric considerations that often results in compounds with unique activity profiles.

Research into N-(3-bromophenyl)acetamide derivatives has revealed their significant potential in medicinal chemistry applications. These compounds typically appear as solid materials at room temperature and demonstrate variable solubility patterns depending on their specific structural features. The bromine substituent contributes to increased molecular weight and lipophilicity while maintaining the ability to participate in various intermolecular interactions through halogen bonding and other weak interactions.

Synthetic approaches to bromophenyl acetamide derivatives commonly involve electrophilic bromination reactions of acetanilide precursors or direct coupling reactions using brominated starting materials. The synthesis of N-(3-bromophenyl)acetamide, for example, typically involves the electrophilic substitution of acetanilide with bromine under controlled conditions to achieve selective substitution at the desired position. These synthetic methodologies have been refined over time to improve yields and selectivity while minimizing the formation of unwanted regioisomers.

The versatility of bromophenyl compounds extends beyond their direct biological applications to their utility as synthetic intermediates. The bromine atom serves as an excellent leaving group in various substitution reactions and can be readily replaced with other functional groups through palladium-catalyzed cross-coupling reactions. This synthetic flexibility makes bromophenyl acetamide derivatives valuable starting materials for the preparation of more complex molecular architectures.

Contemporary research has demonstrated that bromophenyl-containing compounds can exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Studies have shown that compounds containing 4-fluorophenyl and bromophenyl substituents can demonstrate significant cytotoxic effects against various cancer cell lines, with some derivatives showing particular efficacy against prostate carcinoma cells. The specific positioning of the bromine atom and its relationship to other functional groups within the molecule often determines the nature and magnitude of these biological effects.

Recent investigations into bromophenyl acetamide derivatives have also revealed their potential as inhibitors of specific enzymes involved in disease processes. Research has identified acetamide-based compounds containing bromophenyl groups as effective inhibitors of heme oxygenase enzymes, which play important roles in cellular stress responses and inflammation. These findings highlight the continued relevance of bromophenyl-containing compounds in modern drug discovery efforts.

Scope and Objectives of the Research

The primary objective of this research is to provide a comprehensive analysis of this compound, examining its structural characteristics, chemical properties, and position within the broader context of phenylacetamide and bromophenyl compound families. This investigation aims to elucidate the specific features that distinguish this compound from related derivatives and to understand how its unique structural elements contribute to its overall chemical behavior and potential applications.

A fundamental aspect of this research involves the detailed characterization of the compound's molecular structure and its implications for chemical reactivity. The analysis encompasses the examination of key structural parameters, including bond lengths, electronic distribution, and conformational preferences, as derived from both experimental data and computational studies. Understanding these structural features is essential for predicting the compound's behavior in various chemical environments and for designing related compounds with specific desired properties.

The research scope extends to investigating the synthetic pathways available for preparing this compound and related compounds. This includes examining traditional synthetic approaches as well as modern methodologies that may offer improved efficiency, selectivity, or environmental compatibility. The synthetic analysis considers both the preparation of the target compound itself and its potential utility as an intermediate in the synthesis of more complex molecular structures.

An important objective involves the comparative analysis of this compound with other phenylacetamide derivatives to identify structure-activity relationships that may inform future compound design efforts. This comparative approach examines how modifications to the substitution pattern, functional group arrangement, and overall molecular architecture affect chemical and biological properties. Such analysis is crucial for understanding the optimization strategies that can be employed in developing improved derivatives.

The research also aims to evaluate the compound's potential applications across various fields of chemistry and biochemistry. This includes assessing its suitability as a building block for medicinal chemistry applications, its utility in materials science, and its potential role in chemical biology research. The evaluation considers both the compound's intrinsic properties and its synthetic accessibility for large-scale applications.

Furthermore, this investigation seeks to identify gaps in current knowledge regarding this compound and related compounds, highlighting areas where additional research would be most beneficial. This includes identifying opportunities for further structural modifications, unexplored synthetic pathways, and potential applications that have not been adequately investigated.

The following data table summarizes the key molecular properties of this compound that form the foundation for this comprehensive analysis:

The systematic investigation outlined in these objectives will contribute to a more complete understanding of this compound and its significance within the broader landscape of organic chemistry and pharmaceutical science. This research framework provides the foundation for advancing both fundamental knowledge and practical applications of this important class of compounds.

Structure

2D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-12-8(9(11)13)6-3-2-4-7(10)5-6/h2-5,8,12H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIDBXQVSDIOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC(=CC=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photomicellar Catalyzed Synthesis (Method A)

Overview:

A notable preparation method for 2-(3-bromophenyl)-2-(methylamino)acetamide involves photomicellar catalysis, which uses a photocatalyst under blue LED light irradiation in a micellar aqueous medium. This green chemistry approach allows for mild reaction conditions, broad substrate scope, and good functional group tolerance.

- Reactants: Aniline derivative (2 equiv), isocyanide (1 equiv), and photocatalyst [Ir(ppy)2bpy]PF6 (1 mol%).

- Solvent: 2% weight/volume micellar aqueous solution.

- Conditions: Stirring under 30 W blue LED irradiation at room temperature for 48 hours in an open flask.

- Workup: Extraction with ethyl acetate, washing with brine, drying over Na2SO4, filtration, and evaporation.

- Purification: Trituration or column chromatography with hexane/ethyl acetate mixtures.

- The compound 2-((3-bromophenyl)(methyl)amino)-N-(tosylmethyl)acetamide, a related amide, was obtained in 73% yield with high purity.

- The method is scalable and recyclable up to four cycles without loss of efficiency, demonstrating sustainability.

- 1H NMR, 13C NMR, and HRMS confirmed structure and purity.

- TLC Rf values around 0.4 (hexane/EtOAc 5:5).

- Mild conditions avoid harsh reagents or temperatures.

- Environmentally friendly due to aqueous micellar medium and sunlight compatibility.

- High functional group tolerance allows late-stage functionalization.

Reference:

This method and detailed procedure are described in Cannalire et al., 2021, with experimental data on similar compounds including this compound derivatives.

Synthesis via Bromoacetamide Intermediate and Amination

Overview:

Another approach involves the synthesis of bromoacetamide intermediates followed by nucleophilic substitution with methylamine derivatives to form the target compound.

- Preparation of bromoacetamide derivatives by reaction of bromoacetyl bromide with amines at 0 °C, followed by stirring to room temperature.

- Extraction and purification of intermediates.

- Subsequent reaction with methylamine or methylamino derivatives under controlled conditions to yield the amide.

- Low temperature (0 °C) initially, then room temperature for extended periods (up to 12 h).

- Organic extraction with dichloromethane and washing with brine.

- Drying over sodium sulfate and evaporation to isolate intermediates.

- Intermediate bromoacetamides can be isolated in good yields without extensive purification.

- Final amides are purified by chromatography or recrystallization.

- NMR spectroscopy confirms substitution patterns and amide formation.

- Mass spectrometry validates molecular weights.

Reference:

Detailed synthetic protocols for bromoacetamide intermediates and subsequent amination are reported in the synthesis of related compounds in the MDPI journal Molecules, 2022.

Synthesis from Acetamide Derivatives and Thiourea

Overview:

A method involving acetamide derivatives and thiourea in ethanol under reflux can lead to the formation of 3-bromophenyl-substituted amines, which can be further converted to the target amide.

- Starting from Acetamide, N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloro- derivatives.

- Reaction with thiourea and acetic acid in ethanol under reflux overnight.

- Workup includes filtration, concentration, basification with NaOH, and extraction with dichloromethane.

- High yields reported, e.g., 96% for 1-(3-bromophenyl)-2-methylpropan-2-amine intermediate.

- This intermediate can be further functionalized to the target amide through amide bond formation reactions.

Reference:

This synthetic route is described in ChemicalBook patent literature and synthesis reports.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| Photomicellar Catalyzed Synthesis (Method A) | Aniline derivative, isocyanide, Ir photocatalyst | Blue LED, RT, 48 h, aqueous micellar | ~73 | Trituration/Chromatography | Green, recyclable, mild |

| Bromoacetamide Intermediate Route | Bromoacetyl bromide, amines | 0 °C to RT, 12 h, organic solvents | Good | Chromatography/Recrystallization | Stepwise, versatile |

| Acetamide + Thiourea Route | Acetamide derivatives, thiourea, acetic acid | Reflux in ethanol, overnight | ~96 | Extraction, basification | High yield intermediate |

Research Findings and Notes

- The photomicellar catalysis method represents a modern, environmentally friendly approach with the advantage of using visible light and recyclable solvents, minimizing hazardous waste.

- The bromoacetamide intermediate method is a classical and reliable approach allowing structural modifications at the amine stage.

- The thiourea-based synthesis is efficient for preparing key amine intermediates, which are precursors to the target amide.

- Analytical characterization by NMR and HRMS is essential for confirming product identity and purity across all methods.

- The choice of method depends on available starting materials, desired scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

Substitution: 2-(3-Hydroxyphenyl)-2-(methylamino)acetamide.

Oxidation: 2-(3-Bromophenyl)-2-(methylamino)ac

Biological Activity

2-(3-Bromophenyl)-2-(methylamino)acetamide is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a bromine atom on the phenyl ring and a methylamino group linked to an acetamide, suggests interesting reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12BrN2O

- Molecular Weight : 256.12 g/mol

The presence of the bromine atom enhances reactivity through halogen bonding, potentially improving binding affinity to various biological targets compared to compounds with other halogens like chlorine or fluorine.

Research indicates that this compound may act as an enzyme inhibitor , modulating enzymatic activity and influencing metabolic pathways. The exact mechanisms are still under investigation but suggest implications for treating neurological disorders and other diseases.

Enzyme Inhibition

Studies have shown that this compound can significantly influence enzyme activity. For example, its interactions with specific enzymes may lead to altered cellular functions, which could be beneficial in therapeutic contexts.

Case Studies

- Neuroprotective Effects : In a study investigating compounds with similar structures, derivatives were noted for their neuroprotective effects against neurodegenerative diseases. The compound's ability to inhibit certain enzymes involved in neurodegeneration was highlighted, suggesting potential applications in treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Similar acetamide derivatives have shown moderate activity against various gram-positive organisms, indicating that this compound may also possess antimicrobial properties. Further studies are needed to establish its efficacy against specific pathogens .

Research Findings

Several studies have provided insights into the biological activity of related compounds, which can be extrapolated to understand the potential of this compound:

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the structure significantly affect biological activity. For instance, the presence of multiple methoxy groups or specific amine functionalities has been correlated with enhanced activity against certain bacterial strains .

- Comparative Analysis : A comparative analysis of similar compounds revealed that those with bromine substitutions often exhibited superior binding affinities and biological activities compared to their chlorine or fluorine counterparts .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN2O |

| Molecular Weight | 256.12 g/mol |

| Potential Applications | Enzyme inhibition, Neuroprotection, Antimicrobial activity |

| Notable Structural Features | Bromine atom enhancing reactivity |

Scientific Research Applications

2-(3-Bromophenyl)-2-(methylamino)acetamide exhibits notable biological activities, particularly as an enzyme inhibitor. Research has indicated its potential therapeutic implications in treating neurological disorders due to its ability to modulate enzyme activity.

Therapeutic Implications

- Enzyme Inhibition : Studies suggest that this compound can significantly influence enzymatic activity, potentially altering metabolic pathways. For instance, it has been investigated for its interactions with carbonic anhydrase isoforms, which are vital in various physiological processes.

- Case Study : In a study exploring enzyme inhibitors, derivatives similar to this compound were synthesized and screened for their inhibitory effects on human carbonic anhydrase (hCA). The results indicated promising inhibition profiles compared to standard inhibitors like acetazolamide .

Applications in Research

The compound's unique structure allows it to be utilized in various research applications:

- Medicinal Chemistry : Its potential as a therapeutic agent is being explored extensively.

- Synthetic Chemistry : It serves as a versatile building block for synthesizing more complex molecules due to its reactive bromine atom.

- Biological Studies : The compound is used in studies related to enzyme activity modulation and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Bromophenyl)-2-(methylamino)acetamide are compared below with related acetamide derivatives:

Substituent Position and Electronic Effects

- However, the lack of a methylamino group limits its hydrogen-bonding capacity, making it less suitable for receptor-targeted applications .

- 2-(3-Bromo-4-fluorophenyl)acetamide (C₈H₇BrFNO, MW 232.05 g/mol): The addition of a fluorine atom at the 4-position increases polarity and metabolic stability due to fluorine’s electronegativity. This compound exhibits improved bioavailability compared to non-fluorinated analogs .

Functional Group Modifications

- N-(3-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (C₁₅H₁₁BrN₂O₄S, MW 395.23 g/mol):

- The fluorine atom further modulates electronic properties .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | LogP (Predicted) | Bioactivity Highlights |

|---|---|---|---|---|---|

| This compound | C₉H₁₁BrN₂O | 243.10 | 3-Br, methylamino | ~1.2 | Intermediate for drug synthesis |

| N-(4-Bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 4-Br | ~1.8 | Limited biological activity |

| 2-(3-Bromo-4-fluorophenyl)acetamide | C₈H₇BrFNO | 232.05 | 3-Br, 4-F | ~1.5 | Enhanced metabolic stability |

| N-(3-bromophenyl)-2-(benzothiazolyl)acetamide | C₁₅H₁₁BrN₂O₄S | 395.23 | 3-Br, benzothiazolylsulfonyl | ~2.0 | Enzyme inhibition potential |

Research Findings and Implications

- Substituent Position Matters : The 3-bromo configuration in the target compound optimizes steric and electronic effects for intermediate reactivity, whereas 4-bromo analogs prioritize crystallinity .

- Heterocyclic Enhancements : Fusion with benzimidazole or benzothiazole rings significantly boosts biological activity, though at the cost of synthetic complexity .

- Fluorine’s Role : Fluorinated derivatives (e.g., 3-bromo-4-fluoro) demonstrate improved pharmacokinetic profiles, a strategy applicable to future modifications of the target compound .

Q & A

Q. How can high-throughput screening (HTS) integrate with this compound’s discovery pipeline?

- Methodological Answer :

- Library design : Use fragment-based approaches (e.g., 500+ analogs with varied substituents).

- Automated synthesis : Employ flow chemistry for rapid iteration (30 min residence time per derivative).

- Data management : AI-driven platforms (e.g., BenchSci) correlate structural features with assay outcomes, prioritizing leads for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.